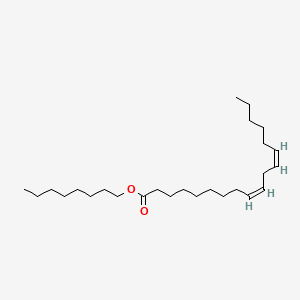
1,4,5-Oxadithiepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5-Oxadithiepane is an organic compound with the molecular formula C4H8OS2 and a molecular weight of 136.236 g/mol It is a heterocyclic compound containing oxygen and sulfur atoms within its ring structure
Preparation Methods
1,4,5-Oxadithiepane can be synthesized through several synthetic routes. One common method involves the reaction of 1,2-dichloroethane with sodium sulfide and sodium hydroxide, followed by cyclization with sulfur monochloride . The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis often involves similar steps with optimization for yield and purity. The use of high-purity reagents and precise control of reaction parameters are crucial for successful synthesis.
Chemical Reactions Analysis
1,4,5-Oxadithiepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4,5-Oxadithiepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Studies have investigated its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1,4,5-Oxadithiepane involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
1,4,5-Oxadithiepane can be compared with other similar compounds, such as:
1,4-Dithiane: A sulfur-containing heterocycle with similar reactivity but lacking the oxygen atom.
1,3,5-Trithiane: Another sulfur-containing heterocycle with three sulfur atoms in the ring.
1,4-Oxathiane: A compound with both oxygen and sulfur atoms in the ring but with a different arrangement.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical properties and reactivity compared to these similar compounds .
Properties
CAS No. |
3886-40-6 |
|---|---|
Molecular Formula |
C4H8OS2 |
Molecular Weight |
136.2 g/mol |
IUPAC Name |
1,4,5-oxadithiepane |
InChI |
InChI=1S/C4H8OS2/c1-3-6-7-4-2-5-1/h1-4H2 |
InChI Key |
DFBDMKHCEZTHOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)


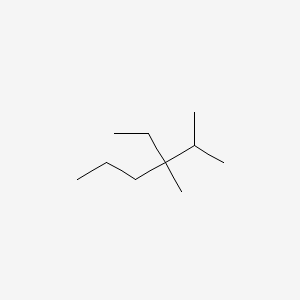
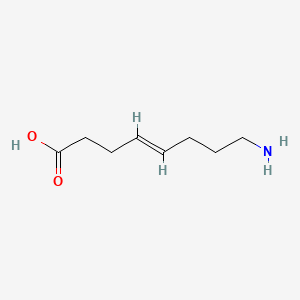
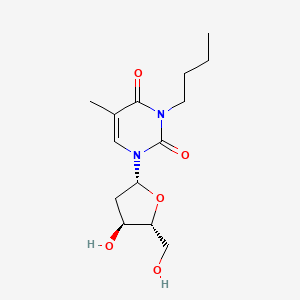
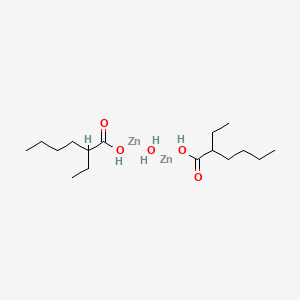
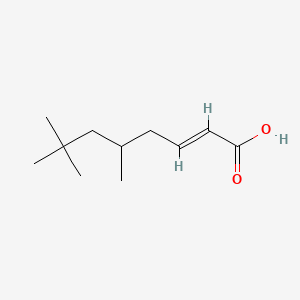
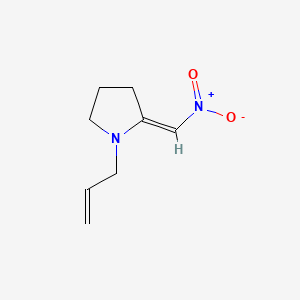
![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)


